molecular formula C7H11ClN4 B2669281 (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride CAS No. 2490322-62-6

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

Cat. No. B2669281
M. Wt: 186.64
InChI Key: LSTFYQWNROYGCA-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as sapropterin dihydrochloride, is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor for several enzymes involved in the biosynthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. Sapropterin dihydrochloride is primarily used as a treatment for phenylketonuria (PKU), a genetic disorder that impairs the body's ability to metabolize the amino acid phenylalanine, leading to a buildup of toxic byproducts in the blood.

Scientific Research Applications

Microwave-Assisted Synthesis for Antitumor Activity

Research has demonstrated the use of microwave-assisted synthesis techniques to create pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, a class of compounds with significant antitumor activity. This process utilizes catalyst-free reactions and subsequent oxidation, highlighting a method for rapidly synthesizing potentially therapeutic agents (Insuasty et al., 2013).

Potassium-Competitive Acid Blockers

Another study explored the synthesis and evaluation of 7H-8,9-dihydropyridano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs), indicating the chemical's role in developing new treatments for conditions like acid reflux or peptic ulcers (Palmer et al., 2007).

Stability in Aqueous Solutions

The stability of 7,8-dihydropterins in air-equilibrated aqueous solutions has been studied, with findings suggesting that these compounds undergo autooxidation. This research is crucial for understanding the chemical's behavior in biological contexts, potentially impacting its storage, handling, and application in therapeutic contexts (Dántola et al., 2008).

Interaction with Tyrosine Hydroxylase

Tetrahydropterins, including variants of the compound , serve as obligatory cofactors for enzymes like tyrosine hydroxylase, essential for catecholamine biosynthesis. Research using synthetic analogues of these compounds has provided insights into the enzyme's active site, offering a pathway for developing novel therapeutic agents targeting neurological disorders (Almås et al., 2000).

Novel Antimicrobial Agents

Research into the synthesis of new pyrimidines and condensed pyrimidines, including derivatives of tetrahydropyridines, has shown promising antimicrobial activity. These findings indicate the potential for developing new antimicrobial drugs that could help combat resistant bacterial strains (Abdelghani et al., 2017).

properties

IUPAC Name

(7R)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTFYQWNROYGCA-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CN=CN=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC2=CN=CN=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

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